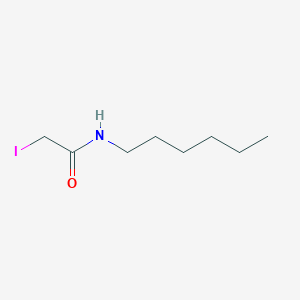N-Hexyl-2-iodoacetamide
CAS No.: 5345-63-1
Cat. No.: VC20677985
Molecular Formula: C8H16INO
Molecular Weight: 269.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5345-63-1 |
|---|---|
| Molecular Formula | C8H16INO |
| Molecular Weight | 269.12 g/mol |
| IUPAC Name | N-hexyl-2-iodoacetamide |
| Standard InChI | InChI=1S/C8H16INO/c1-2-3-4-5-6-10-8(11)7-9/h2-7H2,1H3,(H,10,11) |
| Standard InChI Key | KCOIABQSBIFAEM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCNC(=O)CI |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
N-Hexyl-2-iodoacetamide features a linear hexyl group attached to the nitrogen of an iodoacetamide backbone. The IUPAC name N-hexyl-2-iodoacetamide reflects this structure, with the iodine atom at the α-position relative to the amide carbonyl . Key structural identifiers include:
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry | 5345-63-1 | |
| Molecular Formula | C₈H₁₆INO | |
| Molecular Weight | 269.12 g/mol | |
| SMILES | CCCCCCNC(=O)CI | |
| InChI Key | KCOIABQSBIFAEM-UHFFFAOYSA-N |
The crystalline solid exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, while being sparingly soluble in aqueous buffers—a property critical for its application in biological assays.
Spectroscopic Characteristics
While direct spectroscopic data for N-hexyl-2-iodoacetamide remains limited in public databases, its structural analogs suggest characteristic spectral features:
-
¹H NMR: Expected signals at δ 0.88 ppm (terminal CH₃), 1.25–1.45 ppm (hexyl CH₂ groups), 3.25 ppm (N-CH₂), and 3.90 ppm (I-CH₂)
-
IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~500 cm⁻¹ (C-I stretch)
Synthesis and Purification
Synthetic Pathways
The compound is typically synthesized through nucleophilic substitution reactions. A representative route involves:
-
Hexylamine Activation: Reaction of hexylamine with chloroacetyl chloride to form N-hexylchloroacetamide
-
Halogen Exchange: Subsequent iodide displacement using sodium iodide in acetone or dimethylformamide (DMF)
Purification Methods
Industrial-scale production employs recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, ethyl acetate eluent) to achieve ≥95% purity .
Biochemical Applications
Cysteine-Targeted Protein Modification
The iodine atom's electrophilicity enables selective alkylation of cysteine thiols in proteins. Compared to iodoacetamide (IAA), the hexyl chain:
-
Enhances membrane permeability for intracellular targets
Table 2: Comparison with Iodoacetamide
Proteomics Research
In ABPP workflows, this compound competes with rhodamine-conjugated iodoacetamides to map reactive cysteine residues in enzymes like deubiquitinases and kinases . A 2021 study demonstrated its effectiveness in identifying covalent binders of RNF114 E3 ubiquitin ligase, enabling PROTAC development against oncoproteins like BRD4 and BCR-ABL .
| Condition | Specification |
|---|---|
| Temperature | 2–8°C (desiccated) |
| Light Sensitivity | Amber glass containers |
| Shelf Life | 24 months |
| Guidelines adapted from |
Future Directions
PROTAC Optimization
Ongoing research focuses on tuning the hexyl chain length to balance proteasome recruitment efficiency and pharmacokinetic properties. Early-stage degraders incorporating this scaffold show promise against leukemia and breast cancer models .
Analytical Method Development
Advanced mass spectrometry techniques are being employed to characterize its protein adducts, with particular interest in mapping allosteric cysteine sites in G-protein-coupled receptors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume